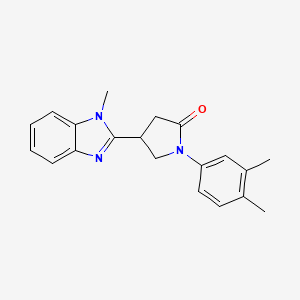

1-(3,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

The compound 1-(3,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 1-methylbenzimidazol-2-yl moiety at position 4. While detailed synthetic or biological data for this compound are absent in the provided evidence, its structural analogs offer insights into how substituent variations affect molecular behavior .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-8-9-16(10-14(13)2)23-12-15(11-19(23)24)20-21-17-6-4-5-7-18(17)22(20)3/h4-10,15H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQKCVFUEWWNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a pyrrolidine ring substituted with a dimethylphenyl group and a benzodiazole moiety. The molecular formula is with a molecular weight of approximately 270.33 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- CNS Activity : The benzodiazole component suggests potential interactions with neurotransmitter systems, particularly serotonin receptors.

Antimicrobial Activity

In vitro studies have been conducted to assess the antimicrobial efficacy of the compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in these studies:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Enterococcus faecalis | 60 |

These results indicate that while the compound shows activity against certain Gram-positive bacteria, its effectiveness against Gram-negative bacteria appears limited.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems. Specifically, it may interact with serotonin receptors, influencing mood and anxiety levels.

Case Study: CNS Effects

A study exploring the effects of similar compounds on serotonin receptors revealed that modifications in the benzodiazole structure can significantly enhance receptor affinity. For instance, compounds with higher lipophilicity showed increased binding to the 5-HT(1A) receptor, suggesting that structural modifications could enhance the biological activity of this class of compounds .

Research Findings

Recent findings indicate that derivatives of pyrrolidinones exhibit significant anti-biofilm activity. This property is crucial for treating infections caused by biofilm-forming bacteria. The following table summarizes the biofilm inhibition concentrations (BIC) for related compounds:

| Compound | BIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 20 | Staphylococcus aureus |

| Compound B | 30 | Pseudomonas aeruginosa |

| Compound C | 15 | Escherichia coli |

These findings suggest that structural variations can lead to enhanced biofilm disruption capabilities .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Key Functional Group Impacts

Research Findings and Implications

- Alkyl Chain Trade-offs : Longer alkyl chains (e.g., isopentyl in ) increase lipophilicity but may reduce metabolic stability .

- Hybrid Cores : Compounds with fused heterocycles () demonstrate higher molecular complexity, which could limit bioavailability despite enhanced target affinity .

Limitations : The absence of explicit biological or crystallographic data for the target compound necessitates caution in extrapolating these comparisons to functional outcomes. Further studies are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.